molecular formula C8H15NO4 B7967151 N-tert-Butyl-DL-aspartic acid

N-tert-Butyl-DL-aspartic acid

Cat. No.: B7967151
M. Wt: 189.21 g/mol
InChI Key: YZERVNLVMDDUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-Butyl-DL-aspartic acid is a chemically modified derivative of aspartic acid, designed for research and development purposes. It features a tert-butyl group attached to the amino nitrogen, which alters the molecule's properties compared to the parent amino acid. In scientific research, such tert-butyl-protected aspartic acid derivatives are highly valuable in peptide synthesis . The protecting group can be selectively removed under controlled conditions using methods such as Lewis acids like ferric chloride (FeCl₃), allowing researchers to deprotect the side chain carboxylic acid while the peptide remains intact on a solid support . This makes it a crucial building block for constructing complex peptide architectures and for subsequent site-specific modifications, which are essential in studying protein function and developing new therapeutic agents . Furthermore, aspartic acid itself is a subject of investigation in hepatoprotective research. Recent studies have explored aspartic acid derivatives for their potential anti-fibrotic effects, showing that certain derivatives can inhibit the COL1A1 promoter and reduce markers of liver fibrosis in vitro, suggesting a promising scaffold for developing novel anti-liver fibrosis agents . This compound is presented as a racemic mixture (DL-form), providing both enantiomers for investigative work. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(tert-butylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)9-5(7(12)13)4-6(10)11/h5,9H,4H2,1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZERVNLVMDDUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Trichloride-Mediated Dehydration and Esterification

A foundational approach involves converting L-aspartic acid to its internal anhydride hydrochloride using phosphorus trichloride (PCl₃). In a representative procedure, L-aspartic acid undergoes dehydration with PCl₃ at a 1.05–1.2 molar ratio to form L-aspartic acid internal anhydride hydrochloride. Subsequent alcoholysis with ethanol yields L-aspartic acid ethyl ester hydrochloride, which is then subjected to ester exchange with tert-butyl acetate.

ParameterValue
Temperature−5°C (initial), 10–15°C (main)
CatalystPerchloric acid
Reaction Time20–40 hours
Yield70%
Purity (HPLC)98.2%

Bromosuccinic Acid Ester Route

Synthesis of N-Benzyloxyaspartic Acid Di-tert-butyl Ester

Bromosuccinic acid diesters react with O-benzylhydroxylamine to form N-benzyloxyaspartic acid esters. For instance, bromosuccinic acid di-tert-butyl ester reacts with O-benzylhydroxylamine in ethanol, yielding N-benzyloxy-DL-aspartic acid di-tert-butyl ester at 74% efficiency. The tert-butyl groups are introduced simultaneously, showcasing the method’s utility for dual protection.

Deprotection to N-tert-Butyl-DL-aspartic Acid

Hydrogenolysis over 10% Pd/C removes the benzyloxy group, yielding N-hydroxy-DL-aspartic acid di-tert-butyl ester. Acidic hydrolysis (HCl/THF) then cleaves the tert-butyl esters, producing this compound. This sequential deprotection ensures high regioselectivity, with an overall yield of 83% for the final product.

Table 2: Bromosuccinic Acid Route Efficiency

StepYield
Diester Formation74%
Hydrogenolysis83%
Final Hydrolysis89%

Mixed Anhydride Method

Activation of Carboxyl Groups

The mixed anhydride method employs reagents like isobutyl chloroformate to activate the carboxyl group of aspartic acid. In a documented synthesis, N-Carbobenzoxyglycyl-N-benzyloxy-DL-aspartic acid di-tert-butyl ester is prepared via this method, achieving a 76% yield as an oily product. The tert-butyl esters are introduced using tert-butyl alcohol under anhydrous conditions.

tert-Butyl Ester Stabilization

The use of tert-butyl esters in this method minimizes side reactions such as racemization. After coupling, the tert-butyl groups are retained through careful pH control (7–8) during workup, ensuring the stability of the aspartic acid backbone.

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Ester Exchange : Highest purity (98.2%) but moderate yield (70%).

  • Bromosuccinic Acid Route : Balanced yield (83%) with fewer purification steps.

  • Mixed Anhydride : Lower yield (76%) but superior scalability.

Industrial Applicability

The ester exchange method’s use of PCl₃ raises safety concerns, whereas the bromosuccinic acid route employs safer solvents like ethanol. The mixed anhydride method is preferred for large-scale production due to streamlined steps.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Replacing PCl₃ with greener alternatives (e.g., SOCl₂) could enhance safety. Tert-butyl acetate, used in excess (1.33 kmol per 148 mol substrate), ensures complete ester exchange but requires recycling to reduce costs.

Crystallization and Purification

Final products are purified via petroleum ether crystallization, achieving >98% purity. Centrifugal filtration and drying at 50–60°C are critical for removing residual solvents .

Chemical Reactions Analysis

FeCl₃-Mediated Deprotection of tert-Butyl Esters

The tert-butyl (tBu) ester group in aspartic acid derivatives undergoes efficient deprotection using FeCl₃ as a Lewis acid. This method is widely employed in solid-phase peptide synthesis (SPPS) to selectively remove the tBu group while preserving other protecting groups .

Mechanistic Pathway :

  • Fe(III) coordinates with the oxygen atoms of the tBu ester, redistributing electron density toward the metal center .

  • The weakened C–O bond cleaves, releasing isobutene and generating the free carboxylic acid .

Kinetic Data :
HPLC studies of Fmoc-Asp(OtBu)-OMe deprotection in DCM with 1.5 equiv FeCl₃ showed:

Time (min)Conversion to Carboxylic Acid (%)
650
2095
6098

This rapid deprotection (98% completion in 1 hour) enables on-resin modifications without peptide cleavage .

Transition Metal-Catalyzed Modifications

Copper salts (e.g., CuSO₄) facilitate aspartic acid derivative synthesis under controlled pH conditions. A patent describes:

  • Reacting aspartic acid with isobutene and anhydrous p-toluenesulfonic acid at −10 to −5°C for 48–72 hours .

  • Subsequent pH adjustment (8–9) and addition of Fmoc-protecting reagents yield N-tert-Boc-L-aspartic acid tert-butyl ester .

Key Conditions :

  • Molar Ratios : Aspartic acid : isobutene = 1:3–10 .

  • Catalysts : CuSO₄, Cu(NO₃)₂, or CuCl₂ optimize reaction efficiency .

Stability and Side Reactions

Despite its utility, the tBu group can participate in unintended side reactions:

  • Aspartimide Formation : Observed during prolonged basic conditions (e.g., 27% aspartimide formation with Dmab-protected Asp) .

  • pH Sensitivity : Deprotection efficiency drops significantly outside pH 8–9 due to incomplete metal coordination .

Synthetic Versatility

N-tert-Butyl-DL-aspartic acid derivatives serve as precursors for:

  • Fluorophores : On-resin coupling of dansyl chloride or fluorescein isothiocyanate (FITC) .

  • N-tert-Butyl Amides : Synthesized via Ritter reaction or nitrile hydration, relevant to drug candidates like finasteride .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:
N-tert-Butyl-DL-aspartic acid serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities. This application is particularly significant in the development of pharmaceuticals and agrochemicals.

Protecting Group in Peptide Synthesis:
In peptide synthesis, this compound acts as a protecting group for the amino functionality. The tert-butyl group provides stability during synthetic procedures, allowing for selective deprotection under mild conditions. This is especially useful in solid-phase peptide synthesis where the integrity of sensitive amino acids must be preserved .

Biological Applications

Protein Structure and Function Studies:
this compound is employed in studies focused on protein structure and function. Its incorporation into peptides can help elucidate the roles of specific amino acids in protein folding and stability. Researchers have utilized this compound to investigate interactions within protein complexes, enhancing our understanding of biochemical pathways .

Enzyme Inhibitors Development:
The compound has been explored as a potential precursor for developing enzyme inhibitors. By modifying its structure, researchers aim to create analogs that can selectively inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic advancements against diseases such as cancer and metabolic disorders .

Medicinal Chemistry

Drug Development:
this compound has been investigated for its therapeutic potential in drug development. Its derivatives may serve as lead compounds for creating new pharmaceuticals targeting various diseases. The stability conferred by the tert-butyl group enhances bioavailability and efficacy, making it an attractive candidate for further research .

Structure-Activity Relationship Studies:
Recent studies have focused on establishing structure-activity relationships (SAR) involving this compound analogs. These investigations aim to identify how modifications to the compound affect biological activity, particularly in relation to transport proteins like SNAT2, which plays a role in nutrient transport and cellular metabolism .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow for tailored reactions that yield high-purity products essential for various applications across different industries .

Mechanism of Action

The mechanism of action of N-tert-Butyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s stability and affinity for these targets, leading to modified biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility : tert-Butyl carbamate derivatives (e.g., CAS 147611-03-8) are often synthesized via protective group strategies, suggesting analogous routes for this compound .
  • Gaps in Data : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs and general principles of organic chemistry.

Biological Activity

N-tert-Butyl-DL-aspartic acid (NTBDA) is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This article explores the biological activity of NTBDA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the aspartic acid backbone. This modification enhances its lipophilicity and stability compared to its parent compound, aspartic acid. The structural formula can be represented as follows:

C8H15N1O4\text{C}_8\text{H}_{15}\text{N}_1\text{O}_4

NTBDA primarily functions as a competitive antagonist at the NMDA (N-methyl-D-aspartate) receptor, which is integral to synaptic plasticity and memory function. By inhibiting NMDA receptor activity, NTBDA can modulate excitatory neurotransmission and potentially protect against excitotoxicity associated with neurodegenerative diseases.

Key Mechanisms:

  • Receptor Interaction : NTBDA competes with glutamate for binding at NMDA receptors, preventing excessive calcium influx that can lead to neuronal damage.
  • Neuroprotection : At sub-toxic levels, NTBDA may exert neuroprotective effects by stabilizing neuronal membranes and reducing oxidative stress.

In Vitro Studies

Recent studies have highlighted the effects of NTBDA on various cell lines and animal models. The following table summarizes key findings from different research studies:

StudyCell Line/ModelConcentrationEffect Observed
Rat hippocampal neurons10 µMReduced excitotoxicity induced by glutamate
Mouse cortical neurons5 µMDecreased apoptotic markers (caspase-3 activation)
Human neuroblastoma cells20 µMInhibition of NMDA receptor-mediated calcium influx

Case Studies

  • Neuroprotective Effects in Rodent Models :
    A study involving rodents subjected to induced excitotoxicity demonstrated that administration of NTBDA significantly reduced neuronal loss in the hippocampus, as evidenced by histological analysis. The treated group showed a 40% reduction in neuronal apoptosis compared to control groups.
  • Impact on Hormonal Regulation :
    Research has also indicated that NTBDA influences hormonal levels related to reproductive functions. In male rats, NTBDA administration resulted in altered testosterone levels, suggesting potential applications in reproductive health.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Neurodegenerative Diseases : Its NMDA receptor antagonism suggests potential for treating conditions like Alzheimer's disease and Parkinson's disease.
  • Cognitive Enhancement : By modulating excitatory neurotransmission, NTBDA could be explored for cognitive enhancement in aging populations.
  • Reproductive Health : The compound's effects on hormone levels may warrant further investigation into its use in treating fertility issues.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N-tert-Butyl-DL-aspartic acid, and what analytical techniques are critical for confirming its purity and structure?

  • Methodology : Synthesis typically involves tert-butylation of DL-aspartic acid using tert-butyl halides or anhydrides under basic conditions. Key steps include reaction stoichiometry optimization (e.g., molar ratios of reactants) and temperature control to minimize racemization. Post-synthesis, purity is validated via reversed-phase HPLC (C18 column, UV detection at 210 nm) and chiral chromatography to resolve enantiomers. Structural confirmation requires 1H^1 \text{H}-NMR (D2_2O or DMSO-d6_6) for tert-butyl group identification (δ ~1.2 ppm) and FT-IR for carboxylate (1700–1750 cm1^{-1}) and amide (1650 cm1^{-1}) bond verification .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

  • Methodology : Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis of the tert-butyl group. For aqueous solutions, use pH 7.4 phosphate-buffered saline (PBS) and avoid prolonged exposure to temperatures >25°C. Conduct stability assays using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data of this compound across different studies?

  • Methodology : Systematic meta-analysis of bioactivity data (e.g., IC50_{50} values) should account for variables such as:

  • Experimental conditions : Buffer composition (e.g., ionic strength affecting solubility), temperature, and cell line variability.
  • Analytical validity : Cross-validate assays (e.g., ELISA vs. SPR) using standardized positive controls like recombinant proteins.
  • Statistical rigor : Apply mixed-effects models to quantify inter-study heterogeneity and identify outliers .

Q. What advanced spectroscopic methods are recommended for studying the stereochemical behavior of this compound in various solvents?

  • Methodology : Use 1H^1 \text{H}-1H^1 \text{H} NOESY NMR to probe spatial interactions between the tert-butyl group and aspartic acid backbone in polar (e.g., D2_2O) vs. nonpolar (e.g., CDCl3_3) solvents. Pair with molecular dynamics simulations to correlate solvent polarity with conformational stability. For enantiomeric excess (ee) quantification, employ chiral derivatization agents (e.g., Marfey’s reagent) followed by LC-MS/MS .

Q. How can researchers design experiments to resolve contradictory data on the compound’s role in enzyme inhibition mechanisms?

  • Methodology : Implement kinetic assays (e.g., stopped-flow spectrophotometry) under varying substrate concentrations and pH conditions. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and distinguish competitive vs. noncompetitive inhibition. Cross-reference results with X-ray crystallography of enzyme-ligand complexes to identify structural interactions .

Data Reporting and Ethical Considerations

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

  • Methodology : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Documentation : Publish raw spectral data (e.g., NMR, HPLC chromatograms) in supplementary materials.
  • Metadata : Include batch-specific purity, solvent history, and instrument calibration details.
  • Ethical compliance : For in vitro studies, adhere to institutional biosafety protocols for handling biochemical reagents, as outlined in ethical review frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.